molecular formula C7H12N2O2 B6234463 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid CAS No. 400781-85-3

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid

Cat. No.: B6234463
CAS No.: 400781-85-3
M. Wt: 156.18 g/mol
InChI Key: QVFWTWJELADOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Properties

CAS No.

400781-85-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-methyl-4,5-dihydroimidazol-1-yl)propanoic acid

InChI

InChI=1S/C7H12N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h2-5H2,1H3,(H,10,11)

InChI Key

QVFWTWJELADOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1CCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-imidazole-4-carboxylic acid
  • 2-methylimidazole
  • 4,5-dihydro-1H-imidazole-2-carboxylic acid

Uniqueness

What sets 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid apart is its unique combination of the imidazole ring and the propanoic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.